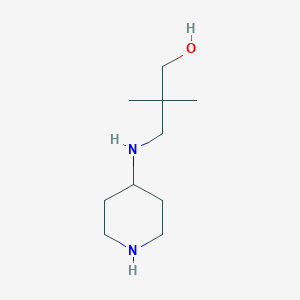

2,2-二甲基-3-(哌啶-4-基氨基)丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

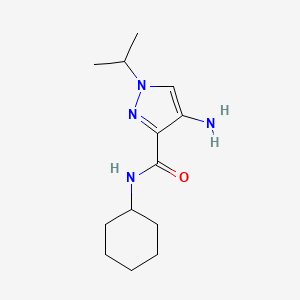

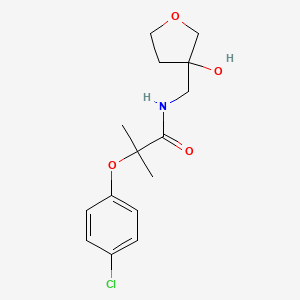

The compound 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is a Mannich base, which is a type of beta-amino ketone derivative. Mannich bases are formed by the reaction of an aldehyde with an amine and a ketone, often resulting in biologically active compounds. The specific stereochemistry and conformation of such compounds can significantly influence their chemical behavior and potential applications in medicinal chemistry.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, they do provide insights into the stereochemistry of similar Mannich base compounds. For instance, the absolute configurations of related compounds, such as 1-phenyl-2-methyl-3-piperidino-propan-1-ols, have been determined using methods like the Horeau method, optical rotatory dispersion (ORD), and spectroscopic techniques . These methods could potentially be applied to the synthesis analysis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol to determine its stereochemistry.

Molecular Structure Analysis

The molecular structure of Mannich bases, including those similar to 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol, can be elucidated using X-ray diffraction analysis. The paper on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives reports the crystal structures of related compounds, which can provide valuable information on the preferred conformations of the amine fragments and the overall molecular arrangement . These findings can be extrapolated to understand the molecular structure of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol.

Chemical Reactions Analysis

The reactivity of Mannich bases is influenced by their molecular structure and stereochemistry. The preferred conformations deduced from IR and NMR spectra can give insights into the types of chemical reactions these compounds might undergo . For example, the presence of an amino group and a hydroxyl group in the structure suggests that 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol could participate in reactions such as hydrogen bonding or act as a nucleophile in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of Mannich bases like 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol can be inferred from the crystal packing and hydrogen bonding patterns observed in the crystal structures of related compounds . The presence of specific hydrogen-bonding motifs and the arrangement of molecules in the crystal lattice can affect properties such as solubility, melting point, and stability. Additionally, the generation of fingerprint plots derived from Hirshfeld surfaces can provide a detailed understanding of the intermolecular interactions that dictate these properties .

科学研究应用

晶体结构研究

已对2,2-二甲基-3-(哌啶-4-基氨基)丙醇及其衍生物进行了晶体结构和分子相互作用的研究。对类似3-氯-1-(4-硝基-5-哌啶基咪唑-1-基)丙醇的衍生物的研究突出了异构产物中哌啶残基的取向,揭示了这类化合物在晶体晶格中的结构和行为,这对于理解它们的化学性质以及在包括制药在内的各个领域中的潜在应用至关重要(Gzella, Wrzeciono, & Pöppel, 1999)。

立体化学和化学相关性

对氨基羰基化合物的立体化学研究,包括类似物如(+)-4-哌啶基-2-苯基-戊-2-醇的衍生物,对于理解它们的化学行为和应用至关重要。通过化学相关性方法确定这些化合物的绝对构型对于这些化合物在药物化学等领域的合成和应用至关重要(Tramontini, Angiolini, Fouquey, & Jacques, 1973)。

药理学研究

已合成并研究了2,2-二甲基-3-(哌啶-4-基氨基)丙醇的几种衍生物,如1-取代哌啶,用于其药理学性质的研究。这些化合物,包括三氢异丙苯啶、比佩利丹和拉洛昔芬,展现出各种生物活性,并在药物应用中使用(Vardanyan, 2018)。

合成新化合物

该化合物已成为合成新化合物如拉洛昔芬及其类似物的关键中间体。合成这些化合物的方法,包括使用哌啶,对于新药物制剂的开发至关重要(Petrov, Popova, & Androsov, 2015)。

细胞毒性能

对所选二羧酰亚胺的氨基烷基和氨基醇衍生物进行的研究,包括与2,2-二甲基-3-(哌啶-4-基氨基)丙醇相关的化合物,显示出对某些癌细胞系的潜在细胞毒性。这突显了其在癌症研究和治疗中的潜在应用(Kuran et al., 2016)。

属性

IUPAC Name |

2,2-dimethyl-3-(piperidin-4-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2,8-13)7-12-9-3-5-11-6-4-9/h9,11-13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVIBNRTMVJNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCNCC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2509850.png)

![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)

![methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2509854.png)

![[2-(2,6-Dichloro-3-methylanilino)-2-oxoethyl] 2-formylbenzoate](/img/structure/B2509859.png)